Home > Products > Screening Compounds P51257 > Furegrelate sodium
Furegrelate sodium - 85666-17-7

Furegrelate sodium

Catalog Number: EVT-268843
CAS Number: 85666-17-7
Molecular Formula: C15H10NNaO3
Molecular Weight: 275.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Furegrelate sodium is a synthetic, orally active compound classified as a thromboxane A2 (TXA2) synthase inhibitor. [, ] It is primarily utilized in scientific research to investigate the role of TXA2 in various physiological and pathological processes. [, , , , , ]

Thromboxane A2 (TXA2)

Compound Description: Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in thrombosis and hemostasis. It is synthesized from arachidonic acid by the cyclooxygenase (COX) and thromboxane synthase enzymes. [, , ]

Relevance: Furegrelate sodium is a selective inhibitor of thromboxane synthase, the enzyme responsible for converting prostaglandin H2 to TXA2. [, , ] By inhibiting this enzyme, furegrelate sodium effectively reduces TXA2 levels, thereby exerting antithrombotic and anti-ischemic effects.

Thromboxane B2 (TXB2)

Compound Description: TXB2 is the stable, inactive metabolite of TXA2. Its levels are often measured as a surrogate marker for TXA2 synthesis. []

Relevance: Studies investigating the efficacy of furegrelate sodium often measure TXB2 levels as an indicator of TXA2 inhibition. For instance, reduced TXB2 levels in bronchoalveolar lavage fluid and urine were observed in rats treated with furegrelate sodium after simulated pulmonary embolism. []

Prostaglandin H2 (PGH2)

Compound Description: PGH2 is an unstable intermediate in the arachidonic acid cascade, acting as the precursor for both TXA2 and other prostaglandins like PGI2. []

Relevance: Furegrelate sodium, by inhibiting thromboxane synthase, prevents the conversion of PGH2 to TXA2. This inhibition can potentially shift the balance towards the production of other prostaglandins, like the vasodilatory PGI2. []

Prostaglandin F2α

Compound Description: Prostaglandin F2α is a vasoactive prostaglandin that can contribute to vasoconstriction. [, ]

Relevance: While furegrelate sodium primarily targets TXA2 synthesis, studies suggest that ibuprofen's broader cyclooxygenase inhibition, which reduces both prostaglandin F2α and TXA2, may be more beneficial in certain injury models. [, ] This difference highlights the potential interplay between different arachidonic acid metabolites in the context of inflammation and ischemia.

Ibuprofen

Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and COX-2, enzymes responsible for the production of prostaglandins, including TXA2. [, ]

Relevance: Unlike the selective inhibition of thromboxane synthase by furegrelate sodium, ibuprofen's broader COX inhibition may offer additional benefits in certain conditions. One study indicated that ibuprofen was more effective than furegrelate sodium in improving neurologic recovery in head-injured mice. []

Ciprostene Calcium

Compound Description: Ciprostene calcium is a stable analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. [, ]

Relevance: Ciprostene calcium was included in a study comparing the effects of different pharmacological interventions on neurologic recovery after head injury. While furegrelate sodium showed some efficacy, ciprostene calcium did not demonstrate significant beneficial effects in that specific study. []

Ketorolac Tromethamine

Compound Description: Ketorolac tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2, similar to ibuprofen. []

Relevance: In a study on pulmonary embolism in rats, ketorolac tromethamine and furegrelate sodium were compared for their effects on gas exchange and heart function. Both drugs showed comparable efficacy in reducing alveolar dead space, but ketorolac tromethamine also increased mean arterial pressure and left ventricular pressure, which were not observed with furegrelate sodium. []

Piriprost Potassium

Compound Description: Piriprost potassium is a selective inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. []

Relevance: In the study on head-injured mice, piriprost potassium, like ciprostene calcium, did not demonstrate a significant therapeutic effect, whereas furegrelate sodium showed some improvement in neurologic recovery. This suggests that the beneficial effects observed with furegrelate sodium were likely mediated through TXA2 inhibition rather than through pathways involving leukotrienes or prostacyclin. []

U46619

Compound Description: U46619 is a synthetic thromboxane A2 mimetic, meaning it binds to and activates thromboxane A2 receptors, mimicking the effects of TXA2. []

Synthesis Analysis

The synthesis of Furegrelate sodium involves a multi-step organic synthesis process. One proposed pathway begins with 3-(4-nitrobenzyl)pyridine, which undergoes reduction using hydrogen over palladium on activated carbon to yield 3-(4-aminobenzyl)pyridine. This intermediate is then subjected to diazotization followed by hydrolysis to form a hydroxyl derivative. The Duff reaction is employed to introduce a formyl group ortho to the hydroxyl group, leading to the formation of 3-(3-hydroxy-4-formylbenzyl)pyridine. Subsequently, benzofuran-2-carboxylic acid ethyl ester is synthesized and converted into Furegrelate sodium salt through a reaction with sodium hydroxide in methanol .

  1. Reduction: 3 4 nitrobenzyl pyridine3 4 aminobenzyl pyridine\text{3 4 nitrobenzyl pyridine}\rightarrow \text{3 4 aminobenzyl pyridine}
  2. Diazotization: 3 4 aminobenzyl pyridinediazo intermediate\text{3 4 aminobenzyl pyridine}\rightarrow \text{diazo intermediate}
  3. Hydrolysis: diazo intermediatehydroxyl derivative\text{diazo intermediate}\rightarrow \text{hydroxyl derivative}
  4. Formylation: hydroxyl derivative+hexamine+trifluoroacetic acidformylated product\text{hydroxyl derivative}+\text{hexamine}+\text{trifluoroacetic acid}\rightarrow \text{formylated product}
  5. Esterification and Salt Formation: formylated product+sodium hydroxide+methanolFuregrelate sodium\text{formylated product}+\text{sodium hydroxide}+\text{methanol}\rightarrow \text{Furegrelate sodium}
Molecular Structure Analysis

Furegrelate sodium has a complex molecular structure characterized by the presence of both pyridine and benzofuran moieties. The chemical formula for Furegrelate sodium is C15H14N2O3NaC_{15}H_{14}N_{2}O_{3}Na. The molecular weight is approximately 290.27 g/mol.

Structural Features:

  • Pyridine Ring: Contributes to the compound's biological activity.
  • Benzofuran Core: Enhances lipophilicity, aiding cell membrane permeability.
  • Carboxylic Acid Group: Essential for its interaction with thromboxane synthase.

The compound's structure allows it to effectively inhibit thromboxane A2 synthesis by competitively binding to the active site of thromboxane synthase .

Chemical Reactions Analysis

Furegrelate sodium primarily engages in reactions that inhibit thromboxane A2 synthesis. The mechanism involves competitive inhibition of thromboxane synthase, leading to decreased production of thromboxane A2 from arachidonic acid. This reaction can be summarized as follows:

Arachidonic AcidThromboxane SynthaseThromboxane A2\text{Arachidonic Acid}\xrightarrow{\text{Thromboxane Synthase}}\text{Thromboxane A2}

In the presence of Furegrelate sodium, this pathway is inhibited, resulting in reduced levels of thromboxane A2 and consequently lower platelet aggregation and vasoconstriction .

Mechanism of Action

The mechanism of action for Furegrelate sodium involves its interaction with thromboxane synthase, an enzyme responsible for converting arachidonic acid into thromboxane A2. By binding to the active site of this enzyme, Furegrelate sodium prevents the conversion process, thereby reducing the levels of thromboxane A2 in circulation.

Key Points:

  • Inhibition: Furegrelate sodium acts as a competitive inhibitor.
  • Effect on Thromboxane Levels: Studies have shown that administration leads to significant reductions in thromboxane B2 levels, a stable metabolite of thromboxane A2.
  • Duration of Action: The inhibitory effect can last from 8 to 12 hours post-administration .
Physical and Chemical Properties Analysis

Furegrelate sodium exhibits several notable physical and chemical properties:

  • Appearance: Crystalline solid.
  • Solubility: Soluble in water due to its sodium salt form; limited solubility in neutral pH environments when in free-base form.
  • Melting Point: Specific melting point data varies; typically assessed during characterization studies.
  • pH Stability: Stable across a range of pH levels but shows enhanced solubility at alkaline pH due to the presence of the sodium ion.

These properties are crucial for its formulation and application in scientific research .

Applications

Furegrelate sodium has significant applications in scientific research, particularly in studies related to cardiovascular health:

  • Thromboxane Synthase Inhibition Research: Used extensively in experimental models to study conditions like pulmonary arterial hypertension and other cardiovascular diseases.
  • Pharmacological Studies: Investigated for its potential therapeutic effects in conditions characterized by excessive platelet aggregation.
  • In Vivo Studies: Evaluated in animal models to assess its efficacy and safety profile regarding thromboxane-related pathologies .

Properties

CAS Number

85666-17-7

Product Name

Furegrelate sodium

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate

Molecular Formula

C15H10NNaO3

Molecular Weight

275.23 g/mol

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

5-(3'-pyridinylmethyl)benzofuran-2-carboxylate sodium
furegrelate
U 63557A
U-63557A

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.